molecular formula C20H29BrS2 B12438054 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene CAS No. 154717-21-2

5'-Bromo-3,4'-dihexyl-2,2'-bithiophene

Cat. No.: B12438054
CAS No.: 154717-21-2
M. Wt: 413.5 g/mol
InChI Key: YKACHONIXJZHBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5’-Bromo-3,4’-dihexyl-2,2’-bithiophene typically involves the bromination of 3,4’-dihexyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane .

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

5’-Bromo-3,4’-dihexyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and oligomers. These materials are essential in the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Biology and Medicine:

Industry:

In the industrial sector, this compound is used in the production of conductive polymers and materials for organic electronics. These materials are crucial for the development of flexible electronic devices and displays .

Mechanism of Action

The mechanism of action of 5’-Bromo-3,4’-dihexyl-2,2’-bithiophene in organic electronics involves its ability to form conjugated systems. The compound’s structure allows for the delocalization of electrons, which enhances its conductive properties. This delocalization is facilitated by the presence of the bithiophene core and the hexyl side chains, which improve solubility and processability .

Comparison with Similar Compounds

Uniqueness:

5’-Bromo-3,4’-dihexyl-2,2’-bithiophene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution and coupling reactions. This makes it a versatile building block for the synthesis of more complex organic molecules and materials .

Properties

IUPAC Name

2-bromo-3-hexyl-5-(3-hexylthiophen-2-yl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BrS2/c1-3-5-7-9-11-16-13-14-22-19(16)18-15-17(20(21)23-18)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKACHONIXJZHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC(=C(S2)Br)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BrS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570726
Record name 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154717-21-2
Record name 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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